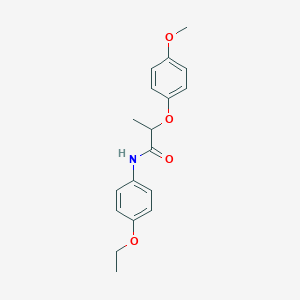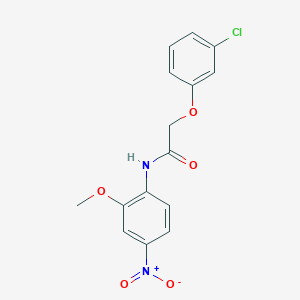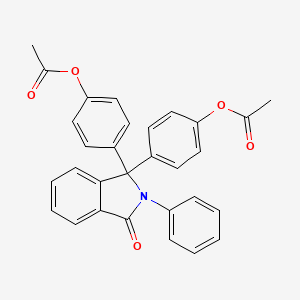
3-(1-azepanylsulfonyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azepanylsulfonyl)-N-methylbenzamide, commonly known as AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA belongs to the class of sulfonamide-containing compounds and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mechanism of Action
The mechanism of action of AZA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. AZA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH balance in the body. Additionally, AZA has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
AZA has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that AZA can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AZA has been shown to inhibit the growth of bacteria, making it a potential antibacterial agent. AZA has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AZA in lab experiments is its diverse biological activities. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery. However, one of the limitations of using AZA in lab experiments is its potential toxicity. Studies have shown that AZA can be toxic to certain cells at high concentrations, making it important to use caution when working with this compound.
Future Directions
There are several potential future directions for the study of AZA. One of the most promising directions is the development of AZA-based drugs for the treatment of various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, 3-(1-azepanylsulfonyl)-N-methylbenzamide, or AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research. While further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, it is clear that this compound has significant potential for the development of new drugs and therapies in the future.
Synthesis Methods
AZA can be synthesized through a multistep process involving the reaction of N-methylbenzamide with 1-azepanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure AZA.
Scientific Research Applications
AZA has been widely studied for its potential use in various fields of scientific research. One of the most significant applications of AZA is in the field of medicinal chemistry, where it has been studied for its potential use as a therapeutic agent for various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15-14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFXRMIHERJARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)

![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
